molecular formula C9H15N3OS B3954282 2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pentanamide

2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pentanamide

Cat. No.: B3954282
M. Wt: 213.30 g/mol
InChI Key: HJJDYRVXXRPPRD-UHFFFAOYSA-N
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Description

2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pentanamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and industry. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pentanamide typically involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with a suitable acylating agent. One common method is the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with pentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pentanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pentanamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its antimicrobial and antifungal properties, showing potential as a therapeutic agent against various pathogens.

    Medicine: Investigated for its anticancer properties, with studies indicating its ability to inhibit the growth of certain cancer cell lines.

    Industry: Employed as an intermediate in the synthesis of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pentanamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and proteins, leading to the inhibition of their activity. For example, the compound may inhibit bacterial enzymes, disrupting essential metabolic processes and leading to cell death. In cancer cells, it may interfere with DNA replication and repair mechanisms, inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-5-methyl-1,3,4-thiadiazole
  • 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
  • 2-(ω-bromoalkylthio)-5-methyl-1,3,4-thiadiazole

Uniqueness

2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pentanamide stands out due to its specific structural features, such as the pentanamide group, which imparts unique chemical reactivity and biological activity. Compared to other thiadiazole derivatives, it may exhibit enhanced antimicrobial and anticancer properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3OS/c1-4-5-6(2)8(13)10-9-12-11-7(3)14-9/h6H,4-5H2,1-3H3,(H,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJDYRVXXRPPRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)NC1=NN=C(S1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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